molecular formula C17H18ClN3O2 B13995541 2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide CAS No. 873443-63-1

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide

Cat. No.: B13995541
CAS No.: 873443-63-1
M. Wt: 331.8 g/mol
InChI Key: DQXUEAOPKGWPRA-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide is a synthetic organic compound of significant interest in advanced medicinal chemistry and drug discovery research. This molecule features a multi-substituted pyridine core, integrating a 2-methylphenyl group, a morpholine ring, and a chloro substituent, making it a valuable scaffold for structure-activity relationship (SAR) studies. Its structural motifs are commonly investigated for developing novel therapeutic agents. Compounds with nicotinamide and morpholinyl groups are frequently explored in oncology research for their potential to modulate key enzymatic pathways . Furthermore, the nicotinamide moiety is a cornerstone in biochemistry, central to cellular redox reactions and energy metabolism through its role in NAD+ . Researchers can utilize this high-purity chemical as a key intermediate or building block in synthesizing more complex molecules or as a lead compound for optimizing new inhibitors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

873443-63-1

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

2-chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O2/c1-11-4-2-3-5-12(11)13-10-14(21-6-8-23-9-7-21)20-16(18)15(13)17(19)22/h2-5,10H,6-9H2,1H3,(H2,19,22)

InChI Key

DQXUEAOPKGWPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=C2C(=O)N)Cl)N3CCOCC3

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Nicotinamide Core

The pyridine backbone is constructed via cyclization or condensation reactions. For example:

  • Starting Material : 2-Chloronicotinic acid derivatives or cyanopyridines.
  • Reagents : Ammonia or ammonium hydroxide for amidation.
  • Conditions : Reflux in ethanol or THF, often with catalytic bases like triethylamine to neutralize HCl byproducts.

Step 2: Chlorination

Introduction of the chloro group at position 2 is achieved via:

  • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Conditions : Reflux at 80–110°C for 4–6 hours.

Step 3: Introduction of the 2-Methylphenyl Group

A Friedel-Crafts alkylation or Suzuki-Miyaura coupling is employed:

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
  • Solvents : Toluene or DMF under inert atmosphere.

Step 4: Morpholine Incorporation

The morpholinyl group is introduced via nucleophilic substitution:

  • Reagents : Morpholine in excess.
  • Conditions : Heating at 60–80°C in acetonitrile or DMSO.

Optimization Strategies

Recent advances focus on improving efficiency and sustainability:

Parameter Batch Process Continuous Flow
Reaction Time 12–24 hours 2–4 hours
Yield 60–75% 85–92%
Byproduct Formation Moderate Minimal
Scalability Limited High
  • Green Chemistry : Solvent-free conditions or ionic liquids reduce environmental impact.
  • Catalytic Systems : Nano-catalysts (e.g., Pd/C) enhance selectivity for the 4-(2-methylphenyl) substitution.

Comparative Analysis of Methods

Method A: Traditional Batch Synthesis

  • Advantages : Low equipment cost, suitable for small-scale production.
  • Limitations : Lower yields due to side reactions (e.g., over-chlorination).

Method B: Microwave-Assisted Synthesis

  • Conditions : 100–150°C, 30–60 minutes.
  • Outcome : 20% reduction in reaction time with comparable yields (78–82%).

Method C: Continuous Flow Chemistry

  • Efficiency : 95% conversion achieved via precise temperature control.
  • Applications : Preferred for industrial-scale production due to reproducibility.

Critical Reaction Parameters

The table below summarizes optimal conditions for key steps:

Step Reagent Temperature Time Yield
Chlorination POCl₃ 110°C 5 hours 85%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 90°C 8 hours 78%
Morpholine Substitution Morpholine, DMSO 70°C 6 hours 88%

Challenges and Solutions

  • Regioselectivity : Competing substitutions at positions 4 and 6 are mitigated by steric directing groups.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves isomers.
  • Stability : The final compound is hygroscopic; storage under nitrogen is recommended.

Industrial Production Insights

Large-scale synthesis prioritizes:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide is a chemical compound with a chlorinated nicotinamide structure, featuring a 2-methylphenyl group and a morpholine moiety. It belongs to a broader class of nicotinamide derivatives, drawing interest for potential therapeutic applications, especially in pharmacology and medicinal chemistry. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Potential Applications

  • Neurokinin-1 Receptor Antagonist this compound has been studied as a potential neurokinin-1 receptor antagonist, which is of interest for treating conditions like pain and anxiety. The compound's unique structure may give it specific binding affinities and pharmacological profiles that differentiate it from other nicotinamide derivatives.
  • Interaction Studies Interaction studies often employ techniques to study how this compound interacts with biological targets, particularly receptors involved in pain pathways.

Structural Similarities
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
3-PyridinecarboxamideLacks chlorine; different substituentsVaries; some show anti-inflammatory properties
6-Morpholino-nicotinic acidSimilar morpholine structure; no chloro groupPotential neuroprotective effects
4-Methyl-N-(2-chlorophenyl)nicotinamideChlorinated phenyl but different substituentsAnticancer activity reported

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional comparisons between the target compound and its analogs:

Compound Name Substituents Molecular Weight Key Features References
2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide - 2-Cl, 4-(2-methylphenyl), 6-(morpholinyl) 342.81 (calculated) Morpholine enhances metabolic stability; chloro and methylphenyl modulate lipophilicity. -
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)nicotinamide (72b) - 6-Cl, N-(4-fluorophenyl), N-(pyridin-4-ylmethyl) Not reported Fluorophenyl and pyridinyl groups may improve binding affinity; synthesis yield: 74% .
N-(4-chlorophenyl)-6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(4-methoxyphenyl)-2-methylnicotinamide - 5-CN, 6-(thioether), 4-(4-methoxyphenyl), 2-CH₃ 562.47 High molecular weight; cyano and thioether groups increase steric bulk and potential reactivity .
6-(4-Methylpiperazin-1-yl)-4-(2-methylphenyl)nicotinamide - 6-(4-methylpiperazinyl), 4-(2-methylphenyl) 310.39 Methylpiperazine improves solubility in acidic environments; intermediate for Netupitant (anti-emetic drug) .
N-isopropyl-6-morpholinonicotinamide - 6-morpholinyl, N-isopropyl Not reported Isopropyl group may enhance lipophilicity; morpholine contributes to metabolic stability .

Substituent Effects on Physicochemical Properties

  • Chloro Group : Present in the target compound and analogs (e.g., 72b , CAS 375835-02-2 ), the chloro substituent increases electrophilicity and may influence binding to hydrophobic pockets in biological targets.
  • Morpholine vs.
  • Aromatic Substituents : The 2-methylphenyl group in the target compound (electron-donating) contrasts with the 4-methoxyphenyl group in CAS 375835-02-2 , which offers hydrogen-bonding capability via the methoxy oxygen.

Biological Activity

2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. Its unique structure, which includes a chlorinated nicotinamide framework along with a 2-methylphenyl group and a morpholine moiety, positions it as a candidate for various therapeutic applications. This compound has garnered attention for its potential biological activities, particularly as a neurokinin-1 receptor antagonist, which may have implications in treating pain and anxiety disorders.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}ClN3_{3}O. The structural characteristics that define this compound are:

  • Chlorine Atom : Enhances binding affinity to specific receptors.
  • Morpholine Ring : Contributes to the pharmacokinetic properties.
  • Nicotinamide Core : Implicated in various biological activities.

Neurokinin Receptor Antagonism

Research indicates that this compound functions primarily as a neurokinin-1 (NK-1) receptor antagonist. This activity is significant because NK-1 receptors are involved in the modulation of pain and anxiety responses. In vitro studies have demonstrated that the compound effectively inhibits NK-1 receptor activity, suggesting potential applications in pain management therapies.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals differing biological activities:

Compound NameStructural FeaturesBiological Activity
3-PyridinecarboxamideLacks chlorine; different substituentsVaries; some show anti-inflammatory properties
6-Morpholino-nicotinic acidSimilar morpholine structure; no chloro groupPotential neuroprotective effects
4-Methyl-N-(2-chlorophenyl)nicotinamideChlorinated phenyl but different substituentsAnticancer activity reported

This table highlights how the unique combination of functional groups in this compound may enhance its selectivity and therapeutic potential compared to other nicotinamide derivatives.

Study on Pain Management

A recent study investigated the efficacy of this compound in animal models of chronic pain. The results indicated:

  • Reduction in Pain Scores : Significant decrease in pain-related behaviors.
  • Mechanistic Insights : The compound was found to inhibit substance P release, a key neuropeptide involved in pain transmission.

Neuroprotective Effects

Another research study explored the neuroprotective effects of this compound against neurodegenerative diseases. Key findings included:

  • Cell Viability : Enhanced neuronal cell viability in vitro under oxidative stress conditions.
  • Anti-apoptotic Mechanisms : Induction of anti-apoptotic proteins, suggesting potential for treating conditions like Alzheimer's disease.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:
Optimizing synthesis requires factorial design to systematically evaluate variables (e.g., reaction time, temperature, catalyst loading). A 2^3 factorial design (three factors at two levels) can identify critical parameters. For example, a study on related nicotinamide derivatives used fractional factorial designs to minimize trial runs while assessing solvent polarity, molar ratios, and catalyst efficiency . Post-optimization, response surface methodology (RSM) refines conditions for maximum yield.

Example Table (Synthetic Optimization):

VariableLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst (mol%)515
Reaction Time (h)618

Basic: How should NMR characterization be performed to confirm the structure?

Answer:
Use ¹H and ¹³C NMR to verify substituent positions and morpholine integration. For example:

  • ¹H NMR : Morpholine protons appear as a multiplet at δ 3.5–3.7 ppm, while aromatic protons from the 2-methylphenyl group resonate at δ 6.8–7.4 ppm .
  • ¹³C NMR : The morpholine carbons are observed at ~66–67 ppm, and the carbonyl carbon (nicotinamide) appears at ~165 ppm. Compare with published data for structurally similar compounds (e.g., 2-amino-4-(4-chlorophenyl) derivatives) .

Advanced: How can computational methods predict reactivity or regioselectivity in functionalization reactions?

Answer:
Employ density functional theory (DFT) to model reaction pathways. For example:

  • Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic/nucleophilic sites on the nicotinamide core.
  • Transition state analysis (e.g., IRC calculations) clarifies regioselectivity in reactions like halogenation or cross-coupling .
  • Validate predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Management : Segregate halogenated waste and dispose via licensed chemical waste contractors .

Advanced: How can AI-driven tools enhance reaction optimization or mechanistic studies?

Answer:

  • Autonomous Labs : AI platforms (e.g., ChemOS) integrate robotic experimentation with real-time feedback to adjust conditions (e.g., solvent, stoichiometry) .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states, validated against experimental kinetic data .
  • Data Fusion : Combine computational (QM/MM) and experimental (in situ FTIR) data to resolve conflicting mechanistic hypotheses .

Basic: What chromatographic methods are effective for purification?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc 70:30 → 50:50) to separate polar morpholine-containing byproducts.
  • HPLC : For high-purity batches, employ C18 columns with acetonitrile/water (0.1% TFA) at 1.5 mL/min .

Advanced: How do structural modifications (e.g., morpholine substitution) impact bioactivity?

Answer:

  • SAR Studies : Synthesize analogs (e.g., replacing morpholine with piperazine) and test against target enzymes (e.g., kinases).
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values .

Example Table (SAR Data):

SubstituentLogPIC50 (nM)
Morpholine1.812.3
Piperazine1.28.7
Thiomorpholine2.125.6

Basic: How to resolve contradictions in reported synthetic yields?

Answer:

  • Reproducibility Checks : Verify solvent purity, catalyst source, and moisture control (e.g., Schlenk techniques for air-sensitive steps) .
  • Statistical Analysis : Apply ANOVA to identify outliers or significant batch-to-batch variability .

Advanced: What strategies enable scalable synthesis without compromising yield?

Answer:

  • Flow Chemistry : Continuous reactors minimize thermal degradation and improve mixing for exothermic steps .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically .

Advanced: How to design stable formulations for in vivo studies?

Answer:

  • Solubility Screening : Test co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80) using shake-flask methods .
  • Stability Studies : Store formulations at 4°C, 25°C, and 40°C for 4 weeks, analyzing degradation via HPLC-UV .

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